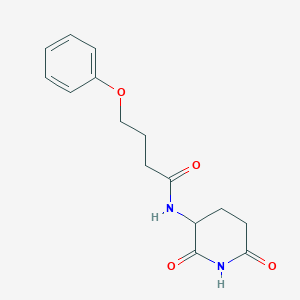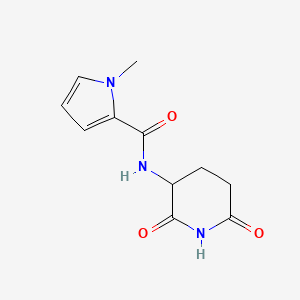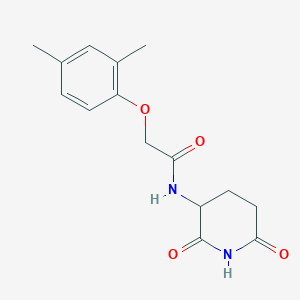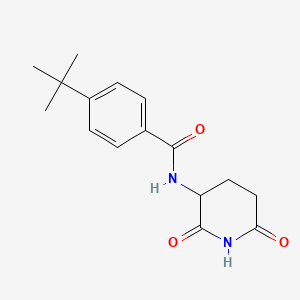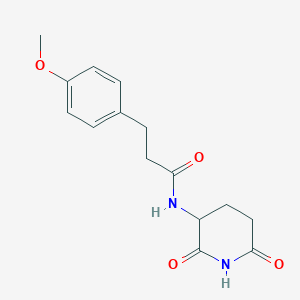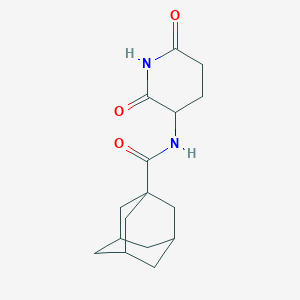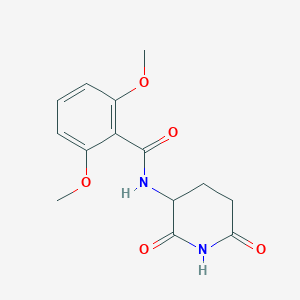
3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide, also known as BRD7389, is a small molecule inhibitor that has been identified as a potential therapeutic agent. It has been found to have inhibitory effects on the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. The purpose of
Mécanisme D'action
3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide is a small molecule inhibitor that binds to the bromodomain of bromodomain-containing proteins, preventing them from binding to acetylated lysine residues on histones. This results in the inhibition of gene transcription, as bromodomain-containing proteins are involved in the regulation of gene expression. Inhibition of these proteins has been found to have anti-tumor effects and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide has been found to have anti-tumor effects in various cancer cell lines, including breast cancer, leukemia, and lymphoma. It has also been found to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. In addition, 3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide has been found to inhibit the proliferation of smooth muscle cells, which may have potential applications in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide is that it is a small molecule inhibitor, which makes it easy to synthesize and study in the laboratory. Additionally, it has been found to have potent inhibitory effects on bromodomain-containing proteins, which makes it a promising therapeutic agent. However, one limitation of 3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to study its safety and efficacy in animal models and eventually in clinical trials. Additionally, further research is needed to elucidate the mechanism of action of 3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide and to identify potential biomarkers of response to the drug. Finally, there is a need for the development of more potent and selective inhibitors of bromodomain-containing proteins, which may have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-bromophenol, which is then reacted with 3-chloropropanoyl chloride to form 3-(4-bromophenoxy)propanoyl chloride. This intermediate is then reacted with 2,6-dioxopiperidine-3-carboxylic acid to form the final product, 3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide. The synthesis of 3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide has been reported in the literature and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Inhibition of these proteins has been found to have anti-tumor effects and anti-inflammatory effects. 3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide has also been found to have potential applications in the treatment of cardiovascular diseases, as it has been shown to inhibit the proliferation of smooth muscle cells.
Propriétés
IUPAC Name |
3-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c15-9-1-3-10(4-2-9)21-8-7-13(19)16-11-5-6-12(18)17-14(11)20/h1-4,11H,5-8H2,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXSJXHJJVUOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


